

Spectroscopic and Physicochemical Profile of Isopropyl 3-Acetylpyridine-2-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Isopropyl 3-Acetylpyridine-2-carboxylate*

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This technical guide provides a summary of the available physicochemical data for **Isopropyl 3-Acetylpyridine-2-carboxylate**. Due to the limited availability of direct experimental spectroscopic data in publicly accessible literature, this document also presents a predicted analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the known characteristics of its constituent functional groups and analogous compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The fundamental physicochemical properties of **Isopropyl 3-Acetylpyridine-2-carboxylate** have been compiled from various chemical databases. These properties are essential for its handling, formulation, and use in experimental settings.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₃ NO ₃	[1]
Molecular Weight	207.23 g/mol	[1]
CAS Number	195812-68-1	[1]
Melting Point	35 °C	[1]
Boiling Point	140-142 °C at 1 mm Hg	[1]
Density	1.117 g/cm ³	[1]
Refractive Index	1.508	[1]
Flash Point	159.1 °C	[1]

Predicted Spectroscopic Data

The following sections provide a predictive analysis of the spectroscopic data for **Isopropyl 3-Acetylpyridine-2-carboxylate**. These predictions are based on the analysis of its chemical structure and spectroscopic data from related molecules such as 3-acetylpyridine, isopropyl alcohol, and isopropyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the pyridine ring, the acetyl group, and the isopropyl ester group.

- Pyridine Ring Protons: Three signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the three protons on the pyridine ring. The exact chemical shifts and coupling patterns will depend on the substitution pattern.
- Isopropyl Group Protons: A septet for the single methine proton (-CH) around δ 5.0-5.3 ppm, coupled to the six methyl protons. A doublet for the six equivalent methyl protons (-CH₃) of the isopropyl group, likely appearing further upfield around δ 1.2-1.4 ppm.
- Acetyl Group Protons: A sharp singlet for the three methyl protons (-CH₃) of the acetyl group, expected in the region of δ 2.5-2.7 ppm.

¹³C NMR: The carbon NMR spectrum will show signals for each of the 11 unique carbon atoms in the molecule.

- Carbonyl Carbons: Two signals in the downfield region, one for the ketone carbonyl (C=O) of the acetyl group (expected around δ 195-205 ppm) and one for the ester carbonyl (C=O) (expected around δ 165-175 ppm).
- Pyridine Ring Carbons: Five distinct signals in the aromatic region (δ 120-160 ppm).
- Isopropyl Group Carbons: One signal for the methine carbon (-CH) around δ 68-72 ppm and one signal for the two equivalent methyl carbons (-CH₃) around δ 20-25 ppm.
- Acetyl Group Carbon: One signal for the methyl carbon (-CH₃) of the acetyl group, expected around δ 25-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **Isopropyl 3-Acetylpyridine-2-carboxylate** is predicted to show characteristic absorption bands for its functional groups.

- C=O Stretching (Ester): A strong absorption band in the region of 1720-1740 cm⁻¹.
- C=O Stretching (Ketone): Another strong absorption band around 1680-1700 cm⁻¹.
- C-O Stretching (Ester): A strong band in the fingerprint region, typically between 1100-1300 cm⁻¹.
- C=N and C=C Stretching (Pyridine Ring): Multiple bands of variable intensity in the 1400-1600 cm⁻¹ region.
- C-H Stretching (sp³): Bands just below 3000 cm⁻¹ corresponding to the acetyl and isopropyl groups.
- C-H Stretching (sp²): Bands just above 3000 cm⁻¹ corresponding to the pyridine ring.

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) is expected to show the molecular ion peak (M^+) at m/z 207. The fragmentation pattern would likely involve the loss of the isopropyl group, the acetyl group, and cleavage of the ester bond. Predicted collision cross-section data for a related compound, Isopropyl 3-acetyl-4-cyano-4h-pyridine-1-carboxylate, suggests that the molecule would be readily ionizable under electrospray conditions, forming adducts such as $[M+H]^+$ and $[M+Na]^+$.^[2]

Molecular Structure and Functional Groups

The structural arrangement of **Isopropyl 3-Acetylpyridine-2-carboxylate**, highlighting its key functional groups, is depicted below. This visualization aids in understanding the predicted spectroscopic characteristics.

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References

- 1. echemi.com [echemi.com]
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